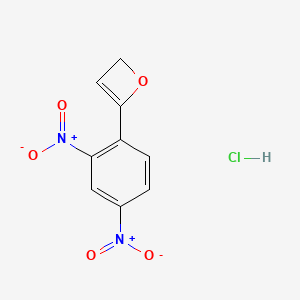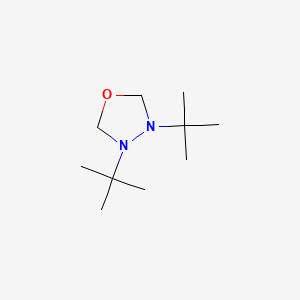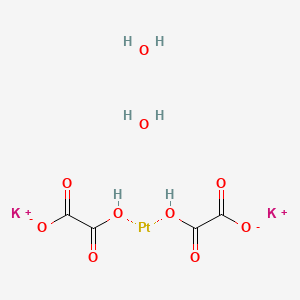
Propane, 2,2-dimethyl-1-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 2,2-dimethyl-1-(methylthio)-, also known as 2,2-bis(methylthio)propane, is an organic compound with the molecular formula C5H12S2. It is a sulfur-containing compound that is often used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propane, 2,2-dimethyl-1-(methylthio)- can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylpropane-1-thiol with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)_3CSH + CH}_3\text{I} \rightarrow \text{(CH}_3\text{)_3CSCH}_3 + \text{HI} ]
Industrial Production Methods
In industrial settings, the production of propane, 2,2-dimethyl-1-(methylthio)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 2,2-dimethyl-1-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Substitution: It can undergo substitution reactions where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and meta-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products formed are sulfoxides and sulfones.
Substitution: Depending on the substituent, various substituted derivatives of propane, 2,2-dimethyl-1-(methylthio)- can be formed.
Wissenschaftliche Forschungsanwendungen
Propane, 2,2-dimethyl-1-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which propane, 2,2-dimethyl-1-(methylthio)- exerts its effects involves the interaction of its sulfur atoms with other molecules. The sulfur atoms can act as nucleophiles or electrophiles, depending on the reaction conditions. This allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(methylthio)propane
- Bis(methylthio)methane
- meso-4,6-Dimethyl-1,3-dithiane
Uniqueness
Propane, 2,2-dimethyl-1-(methylthio)- is unique due to its specific molecular structure, which includes two methylthio groups attached to a propane backbone. This structure imparts distinct chemical properties, such as its reactivity in oxidation and substitution reactions, which differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
6079-57-8 |
|---|---|
Molekularformel |
C6H14S |
Molekulargewicht |
118.24 g/mol |
IUPAC-Name |
2,2-dimethyl-1-methylsulfanylpropane |
InChI |
InChI=1S/C6H14S/c1-6(2,3)5-7-4/h5H2,1-4H3 |
InChI-Schlüssel |
YUFAJXXIXSYTMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


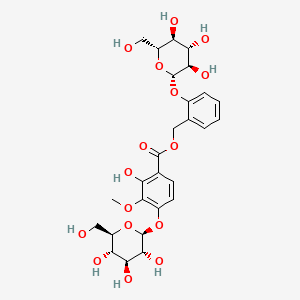
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13825315.png)
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
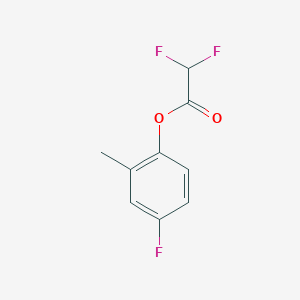
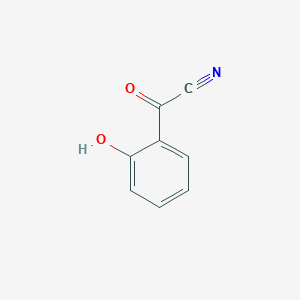


![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
![(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile](/img/structure/B13825340.png)
![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
